6-Hydroxynicotinamide

Beschreibung

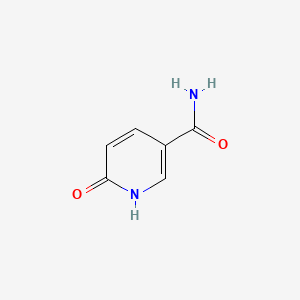

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPNYDVHEUXWIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190153 | |

| Record name | 6-Hydroxynicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3670-59-5 | |

| Record name | 6-Hydroxynicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003670595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxynicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3670-59-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxynicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxynicotinamide, a pyridinecarboxamide derivative, is a metabolite of nicotinamide (a form of vitamin B3). Its chemical structure, characterized by a hydroxyl group at the 6-position of the pyridine ring, distinguishes it from its well-studied precursor and suggests unique chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, aimed at facilitating further research and exploration of its therapeutic potential.

Chemical Properties

This compound, also known as 6-oxo-1,6-dihydropyridine-3-carboxamide, is a solid, pale-yellow to yellow compound.[1] It exists in tautomeric equilibrium between the hydroxy-pyridine and pyridone forms, with the pyridone form generally being more stable.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-oxo-1,6-dihydropyridine-3-carboxamide | [1] |

| Synonyms | 6-Hydroxypyridine-3-carboxamide, 6-Oxo-1,6-dihydronicotinamide | [2] |

| CAS Number | 3670-59-5 | [2] |

| Chemical Formula | C₆H₆N₂O₂ | [2] |

| Molecular Weight | 138.12 g/mol | [3] |

| Appearance | Pale-yellow to yellow solid | [1] |

| Melting Point | >300 °C | |

| Boiling Point | 466.3 °C (Predicted) | [4] |

| pKa | 10.28 ± 0.10 (Predicted) | |

| XLogP3 | -1.2 (Predicted) | [4] |

Note: Some physical properties are predicted values and await experimental verification.

Table 2: Spectral Data Summary of this compound and Related Compounds

| Spectral Data | This compound (Predicted/Inferred) | Nicotinamide (Experimental) | 6-Hydroxynicotinic Acid (Experimental) |

| ¹H NMR (ppm) | Expected signals for aromatic protons and amide protons. | Signals observed for aromatic protons and amide protons.[5] | Signals observed for aromatic protons.[6] |

| ¹³C NMR (ppm) | Expected signals for aromatic carbons and carbonyl carbon. | Signals observed for aromatic carbons and carbonyl carbon.[7] | Signals observed for aromatic carbons and carboxyl carbon.[6] |

| FT-IR (cm⁻¹) | Expected peaks for N-H, C=O, and aromatic C-H stretching. | Characteristic peaks for N-H, C=O, and aromatic C-H stretching.[8][9] | Characteristic peaks for O-H, C=O, and aromatic C-H stretching.[6] |

| Mass Spec. (m/z) | Predicted [M+H]⁺ at 139.05020.[10] | [M+H]⁺ at 123.0553. | [M-H]⁻ at 138.0197.[6] |

Experimental Protocols

Synthesis of this compound

Conceptual Workflow for the Synthesis of this compound:

Caption: Conceptual synthesis pathway for this compound.

Detailed Methodology (Hypothetical):

-

Synthesis of 6-Hydroxynicotinic Acid: This precursor can be synthesized via enzymatic hydroxylation of nicotinic acid using microorganisms such as Achromobacter xylosoxydans.[11][12][13] The process typically involves incubating the microorganism with a solution of sodium nicotinate, followed by acidification to precipitate the 6-hydroxynicotinic acid.[11]

-

Activation of the Carboxylic Acid: The carboxylic acid group of 6-hydroxynicotinic acid would first need to be activated to facilitate amidation. This can be achieved by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or to an active ester.

-

Amidation: The activated acyl derivative is then reacted with ammonia or an ammonia source, such as ammonium hydroxide, to form the amide, yielding this compound.

Purification:

Purification of the final product would likely involve recrystallization from a suitable solvent or solvent mixture. Given its polar nature, a mixture of water and a polar organic solvent like ethanol could be effective. The purity of the compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.

Quantification:

Quantitative analysis of this compound can be performed using HPLC with a suitable stationary phase (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection can be achieved using a UV detector, monitoring at a wavelength corresponding to the compound's absorbance maximum.

Biological Activity and Signaling Pathways

The biological role of this compound is primarily understood in the context of nicotinamide metabolism. It is a known urinary metabolite of nicotinamide in rats.[14]

Nicotinamide Metabolism Pathway:

Caption: Formation of this compound from Nicotinamide.

While the specific biological activities of this compound are not extensively studied, its structural similarity to nicotinamide suggests it could potentially interact with enzymes that utilize nicotinamide as a substrate or regulator. However, one study on the nicotinamidase from Mycobacterium tuberculosis found that 6-aminonicotinamide, a related compound, did not show any enzymatic activity, suggesting a degree of specificity in these enzymes.[15]

Further research is warranted to explore the potential pharmacological effects of this compound, including its potential cytotoxicity and its ability to modulate signaling pathways. Studies on other nicotinamide derivatives have shown a range of biological activities, from antifungal properties to inhibition of enzymes like acetylcholinesterase, suggesting that modifications to the nicotinamide scaffold can lead to diverse biological functions.

Applications in Drug Development

The potential of this compound as a drug candidate remains largely unexplored. However, the pyridinecarboxamide scaffold is a common feature in many pharmacologically active compounds. For instance, various derivatives of nicotinamide have been investigated for their potential as inhibitors of enzymes such as histone deacetylases and as antagonists for receptors like TRPV1.[16]

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents. Its role as a metabolite also makes it a person of interest in pharmacokinetic and drug metabolism studies of nicotinamide-based therapies.

Conclusion

This compound is a metabolite of nicotinamide with defined chemical properties, although some experimental data is still needed. While direct, detailed experimental protocols for its synthesis are not abundant, plausible synthetic routes can be designed based on established organic chemistry principles. The biological activity of this compound is an area ripe for further investigation, with its structural similarity to nicotinamide suggesting potential interactions with various biological targets. This technical guide serves as a foundational resource to encourage and support further research into the chemical and biological landscape of this intriguing molecule, which may hold untapped potential in the field of drug discovery and development.

References

- 1. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. 6-Aminonicotinamide selectively causes necrosis in reactive astroglia cells in vivo. Preliminary morphological observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. prepchem.com [prepchem.com]

- 12. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 13. US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 14. scienceopen.com [scienceopen.com]

- 15. Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

The Unfolding Story of 6-Hydroxynicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxynicotinamide, a metabolite of nicotinamide (a form of vitamin B3), is a molecule of growing interest within the scientific community. While its presence in biological systems has been acknowledged, a comprehensive understanding of its synthesis, biological functions, and potential therapeutic applications remains an evolving field of study. This technical guide provides a consolidated overview of the current knowledge surrounding this compound, with a focus on its chemical properties, synthesis, and its role within the broader context of NAD+ metabolism.

Chemical and Physical Properties

This compound, systematically named 6-oxo-1,6-dihydropyridine-3-carboxamide, is a pyridinone derivative. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 3670-59-5 | N/A |

| Molecular Formula | C₆H₆N₂O₂ | N/A |

| Molecular Weight | 138.12 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Synonyms | 6-Oxo-1,6-dihydronicotinamide, 6-Hydroxy-3-pyridinecarboxamide | N/A |

Synthesis of this compound

While detailed, step-by-step experimental protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, related synthesis strategies for similar compounds offer valuable insights. The synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, for instance, involves a multi-step process that could potentially be adapted.[1][2][3] A patented method for the preparation of the related compound, 6-oxo-1,6-dihydropyridine-3-carboxylic acid, utilizes a hydrothermal reaction of 2-chloro-5-trifluoromethylpyridine in water.[4]

Conceptual Experimental Workflow for Synthesis:

A potential synthetic route could involve the hydrolysis of a nitrile precursor or the amidation of a carboxylic acid derivative. The following diagram illustrates a generalized workflow for such a synthesis.

Biological Significance and Metabolic Context

This compound is recognized as a urinary metabolite of nicotinamide and niacin, indicating its formation within biological systems.[5] Its primary significance lies within the intricate network of NAD+ metabolism. Nicotinamide is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in numerous redox reactions and a substrate for key signaling enzymes.

The conversion of nicotinamide to this compound is an enzymatic process, although the specific enzymes responsible for this hydroxylation in mammals are not yet fully characterized. This metabolic step is part of the broader detoxification and elimination pathway for excess nicotinamide.

The NAD+ Salvage Pathway and the Position of this compound:

The NAD+ salvage pathway is a critical metabolic route that recycles nicotinamide back into NAD+. This pathway is essential for maintaining cellular NAD+ levels, which are consumed by enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). The formation of this compound represents a branch from this central pathway, diverting nicotinamide towards excretion.

Potential Biological Activities and Future Research Directions

The biological activity of this compound itself is an area that warrants further investigation. Given its structural similarity to nicotinamide, it is plausible that it may interact with enzymes that utilize nicotinamide as a substrate or regulator.

Potential areas of future research include:

-

Enzyme Interactions: Investigating whether this compound can inhibit or modulate the activity of NAD+-consuming enzymes like sirtuins and PARPs. Nicotinamide itself is a known inhibitor of these enzymes.[6][7]

-

Signaling Pathways: Exploring if this compound can influence cellular signaling pathways. For instance, the SIRT6 sirtuin is known to affect various pathways involved in aging, DNA repair, and metabolism.[8][9]

-

Pharmacokinetics and Drug Development: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound could inform its potential as a therapeutic agent or a lead compound for drug development.

Conclusion

This compound stands at the intersection of vitamin metabolism and cellular signaling. While its role as a metabolite of nicotinamide is established, its own biological functions are largely uncharted territory. A deeper understanding of its synthesis, enzymatic interactions, and potential effects on cellular pathways will be crucial in unlocking its full scientific and therapeutic potential. This technical guide serves as a foundation for researchers and drug development professionals to build upon as the story of this intriguing molecule continues to unfold.

References

- 1. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative stress and inflammation regulation of sirtuins: New insights into common oral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms Likely Relevant to Sirtuin 6 Effects on Longevity – Fight Aging! [fightaging.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 6-Hydroxynicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxynicotinamide, a derivative of nicotinamide (a form of vitamin B3), is a molecule of interest in medicinal chemistry and drug development. Its structure, characterized by a pyridinone ring with a carboxamide substituent, suggests potential biological activities. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its key identifiers, structural data, and insights into its potential biological relevance. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from closely related compounds and computational predictions to offer a thorough understanding of its molecular characteristics.

Molecular Identity and Physicochemical Properties

This compound, also known as 6-oxo-1,6-dihydropyridine-3-carboxamide, is a small organic molecule with the chemical formula C₆H₆N₂O₂.[1][2] Its structure features a pyridine ring system that exists in a tautomeric equilibrium between the hydroxy-pyridine and pyridinone forms, with the latter being predominant.

Table 1: Key Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 6-oxo-1,6-dihydropyridine-3-carboxamide | [3] |

| Synonyms | 6-hydroxy-nicotinamide, 6-Oxo-1,6-dihydronicotinamide | [1] |

| CAS Number | 3670-59-5 | [4] |

| Molecular Formula | C₆H₆N₂O₂ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| SMILES String | C1=CC(=O)NC=C1C(=O)N | [3] |

| InChI Key | NGPNYDVHEUXWIA-UHFFFAOYSA-N | [1] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| XlogP | -1.2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area | 72.2 Ų |

Note: These properties were predicted using computational models.

Molecular Structure and Geometry

The precise experimental determination of bond lengths and angles for this compound through X-ray crystallography has not been widely reported. However, the crystal structure of the closely related compound, 6-hydroxynicotinic acid, provides valuable insights into the geometry of the pyridinone ring.[5]

Table 3: Comparison of Experimental Bond Lengths and Angles of 6-Hydroxynicotinic Acid

| Parameter | Bond/Angle | Experimental Value (Å or °) |

| Bond Lengths | C2-C3 | 1.425 |

| C3-C4 | 1.378 | |

| C4-C5 | 1.417 | |

| C5-N1 | 1.365 | |

| C6-N1 | 1.385 | |

| C2-C6 | 1.442 | |

| C3-C7 (Carboxyl) | 1.481 | |

| Bond Angles | N1-C2-C3 | 118.0 |

| C2-C3-C4 | 120.3 | |

| C3-C4-C5 | 119.9 | |

| C4-C5-N1 | 120.9 | |

| C5-N1-C6 | 123.6 | |

| C2-N1-C6 | 117.2 |

Data obtained from the crystal structure of 6-hydroxynicotinic acid and may vary slightly for this compound.[5]

Experimental Protocols

Synthesis of 6-Oxo-1,6-dihydropyridine-3-carboxamide (Hypothetical Protocol)

Experimental Workflow: Hypothetical Synthesis

Caption: Hypothetical synthesis workflow for this compound.

Methodology:

-

Cyclization: A mixture of diethyl (ethoxymethylene)malonate and cyanoacetamide in the presence of a base like sodium ethoxide would be refluxed in ethanol to form the pyridinone ring.

-

Hydrolysis: The resulting ethyl ester intermediate would be subjected to acidic or basic hydrolysis to yield 6-oxo-1,6-dihydropyridine-3-carboxylic acid.

-

Amidation: The carboxylic acid would then be converted to the corresponding amide, this compound, using standard amidation methods, such as activation with a coupling agent (e.g., DCC, EDC) followed by treatment with ammonia.

Spectroscopic Characterization

Spectroscopic data for this compound is not extensively published. However, data from nicotinamide and 6-hydroxynicotinic acid can be used for comparative analysis.

Table 4: Expected Spectroscopic Data for this compound

| Technique | Expected Features | Reference (Related Compounds) |

| ¹H NMR | Aromatic protons on the pyridinone ring (δ 6.5-8.5 ppm), Amide protons (broad singlet, δ 7.0-8.0 ppm), NH proton on the ring (broad singlet, δ 11.0-12.0 ppm) | [8] |

| ¹³C NMR | Carbonyl carbons (amide and ring, δ 160-175 ppm), Aromatic carbons (δ 100-150 ppm) | [9][10][11] |

| FTIR (cm⁻¹) | N-H stretching (amide and ring, 3100-3400), C=O stretching (amide and ring, 1640-1680), C=C and C=N stretching (aromatic ring, 1400-1600) | [12][13][14] |

| Mass Spectrometry (EI) | Molecular ion peak (m/z = 138), Fragmentation pattern corresponding to the loss of NH₂ and CO. | [15][16] |

Potential Biological Signaling Pathway Involvement

Direct studies on the signaling pathways modulated by this compound are limited. However, compounds with similar structural motifs, such as 6-hydroxygenistein, have been shown to interact with the Nrf2/HO-1 signaling pathway .[17] This pathway is a critical cellular defense mechanism against oxidative stress.

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[18][19] Given the structural similarities, it is hypothesized that this compound may also modulate this pathway.

Diagram: Proposed Nrf2/HO-1 Signaling Pathway Activation

Caption: Proposed mechanism of Nrf2/HO-1 pathway activation by this compound.

Conclusion

This compound presents an interesting molecular scaffold for further investigation in drug discovery and development. While direct and comprehensive experimental data on its structure and biological activity are still emerging, this technical guide provides a foundational understanding based on its key chemical identifiers, predicted properties, and data from closely related analogs. The potential for this molecule to interact with crucial cytoprotective pathways like the Nrf2/HO-1 system warrants further experimental validation. Future research, particularly X-ray crystallography and in-depth biological assays, will be instrumental in fully elucidating the therapeutic potential of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 3670-59-5 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nicotinamide(98-92-0) 1H NMR spectrum [chemicalbook.com]

- 9. hmdb.ca [hmdb.ca]

- 10. Nicotinic acid(59-67-6) 13C NMR [m.chemicalbook.com]

- 11. Pyridine-N-oxide(694-59-7) 13C NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Niacinamide [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. 6-Hydroxynicotinic acid, 2TMS derivative [webbook.nist.gov]

- 16. webbook.nist.gov [webbook.nist.gov]

- 17. 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-Hydroxynicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to 6-hydroxynicotinamide, a valuable pyridine derivative with applications in pharmaceutical research and development. The document details both chemical and enzymatic approaches, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex pathways and workflows using the DOT language for Graphviz.

Introduction

This compound, also known as 6-oxo-1,6-dihydropyridine-3-carboxamide, is a heterocyclic compound of significant interest due to its structural similarity to nicotinamide and its potential as a building block in the synthesis of novel therapeutic agents. The introduction of a hydroxyl group onto the pyridine ring modifies the electronic and steric properties of the nicotinamide scaffold, offering opportunities for new molecular interactions and biological activities. This guide explores the primary synthetic routes to this target molecule, focusing on the synthesis of the key intermediate, 6-hydroxynicotinic acid, and its subsequent conversion to this compound.

Synthesis of the Key Precursor: 6-Hydroxynicotinic Acid

The most well-documented and efficient pathways to this compound proceed through the intermediate 6-hydroxynicotinic acid. Both chemical and enzymatic methods have been developed for the synthesis of this crucial precursor.

Chemical Synthesis of 6-Hydroxynicotinic Acid

A prevalent chemical method for the synthesis of 6-hydroxynicotinic acid involves a multi-step process starting from coumalic acid. This pathway includes the esterification of coumalic acid to methyl coumalate, followed by amination and subsequent hydrolysis to yield the desired product.

Data Presentation: Chemical Synthesis of 6-Hydroxynicotinic Acid

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |

| 1 | Coumalic acid | Methanol, concentrated H₂SO₄, heat | Methyl coumalate | 32–45[1] |

| 2 | Methyl coumalate | i) 14% aq. NH₃, <20°C; ii) 17% aq. NaOH, boil; iii) conc. HCl | 6-Hydroxynicotinic acid | 72–91[1] |

Experimental Protocols: Chemical Synthesis of 6-Hydroxynicotinic Acid

A. Preparation of Methyl Coumalate [1]

-

In a 500-mL round-bottomed flask, 139 mL of concentrated sulfuric acid is placed.

-

To the acid, 50 g (0.36 mole) of pulverized coumalic acid is added in small portions while swirling, maintaining the temperature between 20°C and 30°C with occasional cooling.

-

Methanol (70 mL) is then added in small portions, keeping the temperature between 25°C and 35°C.

-

The mixture is heated on a steam bath for 1 hour.

-

After cooling to approximately 40°C, the mixture is poured slowly with stirring into 800 mL of an ice-water slurry.

-

Anhydrous sodium carbonate is added in portions until the mixture is slightly alkaline.

-

The precipitated methyl coumalate is collected by filtration, washed with cold water, and air-dried. The yield is 17.5–24.5 g (32–45%).

B. Preparation of 6-Hydroxynicotinic Acid [1]

-

In a 500-mL beaker with cooling, 117 mL of 14% ammonium hydroxide is placed.

-

Methyl coumalate (45 g, 0.29 mole) is added over 10 minutes, keeping the temperature below 20°C.

-

The mixture is stirred for an additional 45 minutes at approximately 20°C.

-

A solution of 600 mL of approximately 17% aqueous sodium hydroxide is heated to near boiling in a 2-L beaker.

-

The ammoniacal solution from step 3 is added to the hot sodium hydroxide solution, and the mixture is boiled for 5 minutes.

-

The solution is cooled in an ice bath, and concentrated hydrochloric acid is added with stirring until the solution is strongly acidic.

-

The precipitated yellow solid is collected by filtration, washed with water, and dried. The yield of 6-hydroxynicotinic acid is 29–37 g (72–91%).

Mandatory Visualization: Chemical Synthesis Pathway

References

The Discovery of 6-Hydroxynicotinamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide details the discovery of 6-hydroxynicotinamide as a metabolite of nicotinamide. It provides a comprehensive overview of the metabolic pathway, the key enzyme likely responsible for its formation, and detailed experimental protocols for its identification and quantification. Quantitative data from foundational studies are presented in a structured format for clarity. Furthermore, this guide includes mandatory visualizations of the metabolic pathway and experimental workflows using the DOT language for Graphviz, adhering to specified formatting requirements. This document serves as a core resource for researchers in drug metabolism, pharmacology, and related fields who are investigating the metabolic fate of nicotinamide and its derivatives.

Introduction

Nicotinamide, a form of vitamin B3, is a critical precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for numerous cellular redox reactions. Understanding the metabolism of nicotinamide is crucial for elucidating its physiological roles and the effects of its supplementation. While the major metabolic pathways of nicotinamide have been well-characterized, leading to metabolites such as N1-methylnicotinamide and its pyridones, other minor metabolites continue to be discovered. One such metabolite is this compound, a hydroxylated derivative that provides further insight into the biotransformation of N-heterocyclic compounds. This guide focuses on the initial discovery and characterization of this important metabolite.

The Metabolic Pathway of this compound

The formation of this compound from nicotinamide is a phase I metabolic reaction, specifically an oxidation reaction. While the initial discovery did not definitively identify the enzyme responsible, subsequent research into the metabolism of N-heterocyclic compounds strongly suggests the involvement of Aldehyde Oxidase (AO) .[1][2] AO is a cytosolic enzyme highly expressed in the liver that is known to catalyze the hydroxylation of various heterocycles.[2] The proposed metabolic pathway is illustrated below.

Quantitative Data on this compound Excretion

The initial discovery of this compound provided quantitative data on its excretion in rats following the administration of nicotinamide or nicotinic acid. These findings are summarized in the table below.

| Species | Precursor Administered | Dosage | Percentage of Dose Excreted as this compound and 6-Hydroxynicotinic Acid | Reference |

| Rat | Nicotinamide-7-¹⁴C | Not specified | 0.6 - 1.2% | [1] |

| Rat | Nicotinic acid-7-¹⁴C | Not specified | 0.6 - 1.2% | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and analysis of this compound.

Animal Studies and Sample Collection

Objective: To generate and collect urine samples containing metabolites of nicotinamide.

Protocol:

-

Animal Model: Male Sprague-Dawley rats.

-

Housing: Housed in individual metabolic cages to allow for the separate collection of urine and feces.

-

Diet: Provide a standard laboratory chow and water ad libitum.

-

Administration of Precursor: Administer a solution of nicotinamide-7-¹⁴C intraperitoneally.

-

Urine Collection: Collect urine over a 24-hour period into collection vessels containing a bacteriostatic agent (e.g., toluene) to prevent microbial degradation of metabolites.

-

Sample Storage: Store collected urine samples at -20°C or lower until analysis.

Metabolite Isolation and Purification

Objective: To isolate and purify this compound from urine for identification.

Protocol:

-

Sample Preparation: Thaw frozen urine samples and centrifuge to remove any particulate matter.

-

Ion-Exchange Chromatography:

-

Column: Dowex 50 (H+ form) cation exchange column.

-

Loading: Apply the supernatant from the centrifuged urine to the column.

-

Elution: Elute the column with a stepwise gradient of increasing ammonium hydroxide concentration.

-

Fraction Collection: Collect fractions and monitor for radioactivity using a liquid scintillation counter.

-

-

Paper Chromatography:

-

Stationary Phase: Whatman No. 1 chromatography paper.

-

Mobile Phase: A solvent system of butanol-acetic acid-water (4:1:5, v/v/v).

-

Application: Apply the concentrated radioactive fractions from the ion-exchange chromatography to the paper.

-

Development: Develop the chromatogram using the ascending or descending technique.

-

Visualization: Identify radioactive spots using a radiochromatogram scanner.

-

-

Elution of Metabolite: Excise the radioactive spot corresponding to the metabolite of interest and elute the compound with deionized water.

Identification and Characterization

Objective: To confirm the chemical structure of the isolated metabolite as this compound.

Protocol:

-

Ultraviolet (UV) Spectroscopy:

-

Dissolve the purified metabolite in deionized water, 0.1 N HCl, and 0.1 N NaOH.

-

Record the UV absorption spectra from 200 to 400 nm using a UV-Vis spectrophotometer.

-

Compare the spectra to that of an authentic standard of this compound.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet of the dried metabolite.

-

Record the IR spectrum using an FT-IR spectrometer.

-

Compare the spectrum to that of an authentic standard.

-

-

Mass Spectrometry (MS):

-

Instrumentation: A triple quadrupole or time-of-flight mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Introduction: Infuse the purified metabolite directly into the mass spectrometer.

-

Ionization Mode: Positive ion mode.

-

Data Acquisition: Acquire full scan mass spectra and product ion spectra (MS/MS) by fragmenting the protonated molecular ion.

-

Comparison: Compare the mass spectra and fragmentation patterns to those of an authentic standard.

-

Quantitative Analysis by LC-MS/MS

Objective: To develop a robust method for the quantification of this compound in biological samples.

Protocol:

-

Sample Preparation (Urine):

-

Thaw urine samples and centrifuge at 4°C.

-

To 100 µL of urine supernatant, add an internal standard (e.g., a stable isotope-labeled this compound).

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: ESI in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Monitor the transition of the protonated molecular ion to a specific product ion.

-

Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

-

-

Quantification: Generate a calibration curve using known concentrations of this compound and the internal standard. Calculate the concentration in unknown samples by comparing the peak area ratios to the calibration curve.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process from sample collection to the identification of this compound.

Nicotinamide Metabolism Overview

This diagram provides a simplified overview of the major metabolic fates of nicotinamide, including the formation of this compound.

Conclusion

The discovery of this compound as a metabolite of nicotinamide has expanded our understanding of the biotransformation of this essential vitamin. The likely involvement of Aldehyde Oxidase in its formation highlights the importance of this enzyme in the metabolism of N-heterocyclic compounds. The experimental protocols detailed in this guide provide a solid foundation for researchers seeking to identify and quantify this and other related metabolites. Further research is warranted to fully elucidate the physiological significance of the 6-hydroxylation pathway of nicotinamide and to explore its implications in various physiological and pathological states.

References

6-Hydroxynicotinamide in Nicotinamide Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (NAM), a form of vitamin B3, is a critical precursor for the synthesis of the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a pivotal role in cellular redox reactions and a multitude of enzymatic processes. The metabolism of nicotinamide is complex, involving several pathways that lead to the formation of various metabolites. Among these is 6-hydroxynicotinamide, a hydroxylated derivative whose role and significance in overall nicotinamide homeostasis are still being elucidated. While considered a minor metabolite in humans, understanding its formation, downstream fate, and the enzymes involved is crucial for a comprehensive picture of nicotinamide metabolism and may have implications for drug development and diagnostics.[1] This technical guide provides a detailed overview of the current knowledge on this compound, focusing on its place in the broader context of nicotinamide metabolism, methods for its analysis, and the enzymes potentially responsible for its formation.

Nicotinamide Metabolism Overview: The Place of this compound

Excess nicotinamide is primarily cleared from the body through two main enzymatic pathways in the liver: methylation and oxidation. The major route involves methylation by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNA), which is subsequently oxidized by aldehyde oxidase (AOX) to N1-methyl-2-pyridone-5-carboxamide (2-PY) and N1-methyl-4-pyridone-3-carboxamide (4-PY). A secondary pathway involves the oxidation of nicotinamide to nicotinamide-N-oxide, a reaction catalyzed by cytochrome P450 2E1 (CYP2E1).[2]

This compound emerges as a product of a less characterized, minor pathway involving the direct hydroxylation of the pyridine ring of nicotinamide. While the exact physiological significance of this metabolite is not fully understood, its formation represents an alternative route for nicotinamide clearance.

Enzymology of this compound Formation

The specific mammalian enzyme responsible for the 6-hydroxylation of nicotinamide has not been definitively identified. However, based on the known functions of xenobiotic-metabolizing enzymes, two main candidates are proposed:

-

Cytochrome P450 (CYP) Enzymes: CYPs are a superfamily of heme-containing monooxygenases known to catalyze the hydroxylation of a wide variety of substrates, including aromatic rings.[3] The hydroxylation of the pyridine ring of nicotinamide at the 6-position is a plausible reaction for a CYP isozyme. However, specific studies identifying the responsible CYP isoform are lacking.

-

Aldehyde Oxidase (AOX): AOX is a cytosolic enzyme highly expressed in the liver that catalyzes the oxidation of aldehydes and the hydroxylation of N-heterocyclic compounds.[4] Given its role in oxidizing the nicotinamide metabolite MNA, it is conceivable that AOX could also directly hydroxylate nicotinamide itself, although this has not been conclusively demonstrated.

In contrast to the uncertainty in mammals, some bacteria possess nicotinic acid hydroxylases that can hydroxylate the pyridine ring, such as the conversion of nicotinic acid to 6-hydroxynicotinic acid.[5]

Quantitative Data

Quantitative data on the formation and excretion of this compound in humans are scarce. It is generally considered a minor metabolite, with the majority of excess nicotinamide being excreted as methylated derivatives.[1]

| Metabolite | Matrix | Concentration/Excretion Rate | Species | Condition | Reference |

| This compound & 6-Hydroxynicotinic Acid | Urine | 0.6-1.2% of injected dose | Rat | Following intraperitoneal injection of nicotinamide or nicotinic acid | [5] |

| N1-Methylnicotinamide (MNA) | Urine | Variable, increases with NAM intake | Human | Normal dietary intake and supplementation | [6][7] |

| N1-Methyl-2-pyridone-5-carboxamide (2-PY) | Urine | Major metabolite, increases with NAM intake | Human | Normal dietary intake and supplementation | [6][7] |

| N1-Methyl-4-pyridone-3-carboxamide (4-PY) | Urine | Metabolite, increases with NAM intake | Human | Normal dietary intake and supplementation | [6][7] |

| Nicotinamide-N-Oxide | Urine | Increases with high NAM intake | Rat | High-dose nicotinamide feeding | [8] |

Table 1: Urinary Excretion of Nicotinamide and its Metabolites

Experimental Protocols

Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol is a proposed method based on standard practices for the analysis of small molecules in biological fluids.

5.1.1 Sample Preparation (Human Urine)

-

Thaw frozen urine samples at room temperature.

-

Vortex each sample for 10 seconds to ensure homogeneity.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

-

Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

-

Add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex for 30 seconds to precipitate proteins.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

5.1.2 LC-MS/MS Parameters (Proposed)

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes to achieve separation from other nicotinamide metabolites.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) transitions:

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of a standard).

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of the standard).

-

-

Optimization of MS parameters such as declustering potential, collision energy, and cell exit potential will be required using a pure standard of this compound.

-

In Vitro Enzymatic Assay for this compound Formation

This protocol outlines a general procedure to screen for enzymatic activity responsible for this compound formation using liver microsomes or cytosol.

5.2.1 Reaction Mixture

-

100 mM Potassium phosphate buffer (pH 7.4)

-

1 mg/mL Liver microsomes or cytosol

-

1 mM Nicotinamide (substrate)

-

1 mM NADPH (for CYP-mediated reactions) or an appropriate electron donor for AOX (e.g., N-methylnicotinamide)

-

(Optional) Inhibitors of specific enzymes (e.g., CYP or AOX inhibitors) to probe the contribution of each enzyme family.

5.2.2 Procedure

-

Pre-warm the reaction buffer and liver fractions to 37°C.

-

In a microcentrifuge tube, combine the buffer, liver fraction, and NADPH or other cofactors.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding nicotinamide.

-

Incubate at 37°C with shaking for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex and centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the formation of this compound using the LC-MS/MS method described above.

Downstream Metabolism of this compound

The primary downstream metabolite of this compound is likely 6-hydroxynicotinic acid . This conversion would involve the hydrolysis of the amide group to a carboxylic acid, a reaction typically catalyzed by amidase enzymes. However, the specific enzyme responsible for this biotransformation in mammals has not been identified. The subsequent metabolic fate of 6-hydroxynicotinic acid in humans is also not well-characterized, though in some bacteria, it can be further degraded.

Conclusion and Future Directions

This compound is a minor but intriguing metabolite of nicotinamide. While its quantitative contribution to overall nicotinamide clearance appears to be small, a thorough understanding of its formation and fate is essential for a complete model of nicotinamide metabolism. Key areas for future research include:

-

Definitive identification of the mammalian enzyme(s) responsible for the 6-hydroxylation of nicotinamide. This will likely involve screening a panel of recombinant CYP and AOX enzymes.

-

Development and validation of sensitive analytical methods for the routine quantification of this compound in human plasma and urine.

-

Clinical studies to determine the baseline levels and variability of this compound excretion in different populations and in response to nicotinamide supplementation.

-

Investigation of the downstream metabolic pathway of this compound, including the identification of the amidase responsible for its conversion to 6-hydroxynicotinic acid.

Addressing these knowledge gaps will provide a more comprehensive understanding of nicotinamide metabolism and may reveal new insights into the regulation of NAD+ homeostasis and its implications for human health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 5. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 6. What is really known about the effects of nicotinamide riboside supplementation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hmdb.ca [hmdb.ca]

The Role of 6-Hydroxylated Intermediates in the Bacterial Degradation of Nicotine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotine, the principal alkaloid in tobacco, poses significant environmental and health challenges. Microbial degradation presents a promising avenue for the detoxification of nicotine-contaminated waste and the biocatalytic production of valuable chemical synthons. A critical step in several bacterial nicotine catabolic pathways is the enzymatic hydroxylation of the pyridine ring at the C6 position, leading to the formation of key intermediates such as 6-hydroxy-L-nicotine. This transformation destabilizes the otherwise resilient pyridine ring, paving the way for subsequent enzymatic reactions, including oxidation, hydrolysis, and ring cleavage. This technical guide provides an in-depth exploration of the role of 6-hydroxylated intermediates, specifically 6-hydroxynicotine and the related compound 6-hydroxynicotinic acid, in bacterial catabolism. We will detail the enzymatic pathways, present key quantitative data, outline relevant experimental protocols, and visualize the core processes to offer a comprehensive resource for professionals in the field.

Overview of Bacterial Nicotine Degradation Pathways

Bacteria have evolved multiple sophisticated pathways to utilize nicotine as a sole source of carbon, nitrogen, and energy. These catabolic routes are broadly categorized into three main types: the pyridine pathway, the pyrrolidine pathway, and a hybrid variant of the two (VPP pathway).

-

Pyridine Pathway: Predominantly found in Gram-positive bacteria like Paenarthrobacter nicotinovorans (formerly Arthrobacter nicotinovorans), this pathway initiates catabolism by attacking the pyridine ring of nicotine. The first and defining step is the hydroxylation at the C6 position to form 6-hydroxynicotine.

-

Pyrrolidine Pathway: Common in Gram-negative bacteria such as Pseudomonas putida, this pathway begins with modifications to the pyrrolidine ring, such as dehydrogenation or hydroxylation.

-

Variant of Pyridine and Pyrrolidine (VPP) Pathway: Observed in bacteria like Agrobacterium tumefaciens S33, this hybrid pathway begins similarly to the pyridine pathway with the formation of 6-hydroxynicotine, but subsequent intermediates are processed through enzymes more characteristic of the pyrrolidine pathway.

This guide focuses on the pyridine and VPP pathways, where 6-hydroxylated intermediates are the central players in initiating the degradation cascade.

The Central Role of 6-Hydroxynicotine in Catabolism

The enzymatic conversion of nicotine to 6-hydroxynicotine is the committed step in the pyridine and VPP degradation pathways. This reaction is crucial as it introduces a hydroxyl group that activates the stable pyridine ring for subsequent cleavage.

Pathway from Nicotine to 2,5-Dihydroxypyridine (2,5-DHP)

The transformation from nicotine to the key ring-fission substrate, 2,5-dihydroxypyridine (2,5-DHP), proceeds through a series of enzymatic steps:

-

Nicotine Hydroxylation: Nicotine is first hydroxylated to (S)-6-hydroxynicotine. This reaction is catalyzed by Nicotine Dehydrogenase (NDH) , a molybdenum-containing enzyme.

-

Oxidation: (S)-6-hydroxynicotine is then oxidized to 6-hydroxy-N-methylmyosmine (6-HMM). This step is carried out by the stereospecific flavoenzyme (S)-6-hydroxynicotine Oxidase (6HLNO or NctB) .

-

Hydrolysis: The product, 6-HMM, is unstable and undergoes spontaneous, non-enzymatic hydrolysis to form 6-hydroxypseudooxynicotine (6-HPON).

-

Deamination/Oxidation: 6-HPON is converted to 6-hydroxy-3-succinoyl-semialdehyde-pyridine by 6-hydroxypseudooxynicotine dehydrogenase (Pno) , an iron-sulfur flavoprotein.

-

Hydroxylation & Decarboxylation: The intermediate is further processed to 6-hydroxy-3-succinoylpyridine (HSP). HSP is then converted to 2,5-dihydroxypyridine (2,5-DHP) and succinic acid by 6-hydroxy-3-succinoylpyridine hydroxylase (Hsh or VppD) , an NADH-dependent monooxygenase.

2,5-DHP is a critical intermediate that serves as the substrate for ring-cleavage dioxygenases, leading to the complete mineralization of the pyridine structure.

The Related Case: 6-Hydroxynicotinic Acid Degradation

In the catabolism of a related compound, nicotinic acid (niacin), a similar strategy involving a 6-hydroxylated intermediate is employed. 6-hydroxynicotinic acid (6-HNA) is a key intermediate that is directly converted to 2,5-DHP.

This conversion is catalyzed by 6-hydroxynicotinate 3-monooxygenase (NicC) , a flavin-dependent monooxygenase that performs a unique decarboxylative hydroxylation. The existence of this parallel pathway underscores the biochemical significance of 2,5-DHP as a central hub in the degradation of various pyridine compounds.

Quantitative Data

The efficiency of nicotine degradation and the kinetics of the enzymes involved are critical for practical applications.

Table 1: Key Enzymes in 6-Hydroxy Intermediate Metabolism

| Enzyme Name | Abbreviation | Substrate | Product | Bacterial Strain Example(s) |

| Nicotine Dehydrogenase | NDH | Nicotine | (S)-6-Hydroxynicotine | Paenarthrobacter nicotinovorans |

| (S)-6-Hydroxynicotine Oxidase | NctB / 6HLNO | (S)-6-Hydroxynicotine | 6-Hydroxy-N-methylmyosmine | Shinella sp. HZN7, Agrobacterium tumefaciens S33 |

| 6-Hydroxypseudooxynicotine Dehydrogenase | Pno | 6-Hydroxypseudooxynicotine | 6-Hydroxy-3-succinoyl-semialdehyde-pyridine | Agrobacterium tumefaciens S33 |

| 6-Hydroxy-3-succinoylpyridine Hydroxylase | Hsh / HspB / VppD | 6-Hydroxy-3-succinoylpyridine | 2,5-Dihydroxypyridine | Pseudomonas putida S16, Ochrobactrum sp. SJY1 |

| 6-Hydroxynicotinate 3-Monooxygenase | NicC | 6-Hydroxynicotinic Acid | 2,5-Dihydroxypyridine | Pseudomonas putida KT2440, Bordetella bronchiseptica RB50 |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (mM) | kcat (s-1) | Bacterial Source | Reference |

| NctB | (S)-6-Hydroxynicotine | 0.019 | 7.3 | Shinella sp. HZN7 | |

| NctB | (S)-Nicotine | 2.03 | 0.396 | Shinella sp. HZN7 | |

| NicC (WT) | 6-Hydroxynicotinic Acid | 0.085 | - | B. bronchiseptica | |

| NicC (H47E variant) | 6-Hydroxynicotinic Acid | >30 (est.) | - | B. bronchiseptica | |

| NicC (Y215F variant) | 6-Hydroxynicotinic Acid | >20 (est.) | - | B. bronchiseptica |

Note: The kcat/KM for B. bronchiseptica NicC with 6-HNA is reported as 5.0 × 10^4 M-1 s-1.

Table 3: Nicotine Degradation Efficiency by Bacterial Strains

| Bacterial Strain | Initial Nicotine Conc. (g/L) | Time (h) | Degradation Efficiency (%) | Optimal Temp (°C) | Optimal pH |

| Ochrobactrum intermedium DN2 | - | 36 | 97.56 | 30 - 40 | 6.0 - 9.0 |

| Agrobacterium sp. S33 | 3.0 | 1.5 | ~100 | - | - |

| Pseudomonas aeruginosa TND35 | 4.92 | 44 | ~100 | - | - |

| Pseudomonas putida S16 | 4.0 | 13 | ~100 | 30 | - |

Experimental Protocols

Investigating the role of 6-hydroxylated intermediates requires a combination of microbiological, biochemical, and molecular techniques.

Isolation of Nicotine-Degrading Bacteria

A common method for isolating novel nicotine-degrading microbes is enrichment culturing.

-

Principle: Use a minimal salt medium where nicotine is provided as the sole source of carbon and/or nitrogen. Only microorganisms capable of metabolizing nicotine will grow.

-

Sample Medium (Nicotine Selection Medium):

-

(NH4)2SO4: 2.0 g/L

-

MgSO4·7H2O: 0.2 g/L

-

CaCl2·2H2O: 0.01 g/L

-

FeSO4·7H2O: 0.001 g/L

-

Na2HPO4·12H2O: 2.33 g/L

-

NaH2PO4·

-

6-Hydroxynicotinamide: A Minor Metabolite with Undefined Biological Function

A comprehensive review of existing scientific literature reveals a significant scarcity of data on the specific biological functions of 6-Hydroxynicotinamide. Primarily identified as a minor urinary metabolite of nicotinamide (a form of vitamin B3) in animal studies, its physiological role and potential therapeutic effects in humans and other organisms remain largely unexplored. This technical guide summarizes the limited available information and highlights the current knowledge gaps surrounding this compound.

Introduction

This compound is a hydroxylated derivative of nicotinamide. While the biological activities of nicotinamide and its central role in cellular metabolism as a precursor to Nicotinamide Adenine Dinucleotide (NAD+) are well-established, this compound has not been the subject of extensive research. This document aims to provide a detailed overview of the current understanding of this compound for researchers, scientists, and drug development professionals.

Metabolic Fate of Nicotinamide

Nicotinamide undergoes extensive metabolism in the body. The primary metabolic pathways involve its conversion to NAD+ and subsequent catabolism, or its methylation and oxidation to various pyridones which are then excreted in the urine.

Identification as a Urinary Metabolite

The earliest and most definitive identification of this compound dates back to a 1966 study where it, along with 6-hydroxynicotinic acid, was isolated from the urine of rats administered nicotinamide-7-¹⁴C or nicotinic acid-7-¹⁴C.[1] The identification was confirmed through comparative analysis of ultraviolet, infrared, and mass spectra with synthesized authentic compounds.[1] This study established that this compound is a product of mammalian tissue metabolism, as it was also detected in germ-free rats.[1] However, it was found to be a minor metabolite, accounting for a small fraction of the administered dose.[1]

Biological Activity and Function: A Knowledge Gap

Despite its identification as a metabolite several decades ago, there is a profound lack of research into the specific biological functions of this compound. The scientific literature does not contain significant in vitro or in vivo studies investigating its potential as an enzyme inhibitor, a signaling molecule, or a therapeutic agent.

It is crucial to distinguish this compound from structurally related compounds that have been investigated for their biological activities:

-

6-Hydroxy-L-nicotine: A bacterial metabolite of nicotine that has been studied for its effects on cancer cell lines and its potential in neurodegenerative disorders.[2][3]

-

6-Aminonicotinamide: A synthetic and toxic antimetabolite of nicotinamide that has been shown to have gliotoxic effects and can induce necrosis in reactive astroglia cells.[4]

-

Nicotinamide Derivatives: A broad class of synthetic compounds, some of which have been explored as succinate dehydrogenase inhibitors with fungicidal properties.[5]

The biological activities of these related compounds cannot be extrapolated to this compound.

Quantitative Data and Experimental Protocols

A thorough search of the scientific literature did not yield any quantitative data regarding the biological activity of this compound. Information such as IC50 or EC50 values, enzyme binding constants, or dose-response relationships in cellular or animal models is not available. Consequently, there are no established experimental protocols for assays specifically designed to measure the biological function of this compound.

Signaling Pathways

There is currently no evidence to suggest the involvement of this compound in any specific signaling pathways. Its role as a minor metabolite suggests it is likely a product of detoxification and excretion pathways rather than a key signaling molecule.

Below is a generalized diagram illustrating the metabolic context of nicotinamide, which leads to the formation of various metabolites, including the minor product this compound.

Conclusion and Future Directions

Future research could focus on:

-

Synthesis and Purification: Developing efficient methods for the synthesis and purification of this compound to enable further biological studies.

-

In Vitro Screening: Conducting high-throughput screening assays to identify potential protein targets and biological pathways affected by this compound.

-

Cellular Studies: Investigating the effects of this compound on various cell lines to assess its impact on cell viability, proliferation, and other cellular processes.

-

Metabolomic Studies: Utilizing advanced metabolomic techniques to better quantify the levels of this compound in different tissues and under various physiological and pathological conditions.

Until such studies are conducted, the biological function of this compound will remain an open question in the field of vitamin B3 metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Aminonicotinamide selectively causes necrosis in reactive astroglia cells in vivo. Preliminary morphological observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on 6-Hydroxynicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxynicotinamide, a derivative of nicotinamide (a form of vitamin B3), is a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current preliminary knowledge surrounding this compound. It covers its synthesis, potential metabolic pathways, and a hypothesized mechanism of action centered around the activation of the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress. This document details relevant experimental protocols for researchers to investigate its properties and includes structured data tables and pathway diagrams to facilitate understanding and future research.

Introduction

Nicotinamide and its derivatives are integral to cellular metabolism, primarily as components of the coenzymes NAD+ and NADP+.[1] this compound (6-HNA) is a metabolite of nicotinamide, and its chemical structure suggests potential roles in redox modulation and cellular protection.[2] Emerging research on related compounds indicates that minor structural modifications to the nicotinamide scaffold can lead to significant changes in biological activity, including neuroprotective and anti-inflammatory effects.[3][4] This guide aims to consolidate the available preliminary data and provide a foundational resource for the scientific community to explore the therapeutic potential of this compound.

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are not widely published, methods for structurally related compounds, such as 6-hydroxynicotinic acid, can be adapted. A plausible synthetic route could involve the enzymatic hydroxylation of nicotinamide.

Table 1: Comparison of Synthetic Approaches for this compound and Related Compounds

| Method | Precursor | Key Reagents/Catalysts | Reported Yield | Reference (for related compound) |

| Chemical Synthesis | Methyl coumalate | Ammonium hydroxide, Sodium hydroxide, Hydrochloric acid | 72-91% | [5] |

| Enzymatic Hydroxylation | Nicotinic acid | Achromobacter xylosoxydans | High | [6] |

| Green Biocatalytic Route | Nicotine | Engineered Agrobacterium tumefaciens S33 | ~98% molar conversion | [7] |

Note: The yields reported are for the synthesis of 6-hydroxynicotinic acid or 6-hydroxynicotine, not directly for this compound.

Proposed Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from the synthesis of 6-hydroxynicotinic acid and would require optimization for this compound production.[6]

-

Biomass Production: Culture a microorganism known for nicotinic acid hydroxylation, such as Achromobacter xylosoxydans, in a suitable nutrient medium.

-

Enzymatic Reaction: Introduce nicotinamide as the substrate to the microbial culture or a preparation of the isolated enzyme.

-

Reaction Conditions: Maintain the reaction at an optimal temperature (e.g., 20-40°C) and pH (e.g., 5.5-9.0) under aerobic conditions.

-

Product Isolation and Purification: After the reaction, separate the biomass from the culture medium. The product, this compound, can then be isolated and purified from the supernatant using chromatographic techniques.

Metabolic Pathways

The metabolism of this compound is likely intertwined with the NAD+ and NADP+ salvage and degradation pathways.[1] Nicotinamide is a key precursor for NAD+ synthesis, and its metabolites are typically excreted after catabolic processing.[1] Further studies are required to elucidate the specific metabolic fate of this compound in vivo.

Hypothesized Mechanism of Action: Activation of the Nrf2/HO-1 Pathway

Based on studies of structurally related compounds and the known effects of oxidative stress, we hypothesize that this compound exerts its potential therapeutic effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[3][8] This pathway is a master regulator of the cellular antioxidant response.[9]

Under conditions of oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including HO-1.[10] This leads to the production of cytoprotective enzymes that mitigate oxidative damage.[11]

Hypothesized activation of the Nrf2/HO-1 pathway by this compound.

Preclinical Data (Hypothetical)

Direct preclinical data for this compound is not yet available. The following tables are presented to illustrate the types of quantitative data that should be generated in future studies, with example values based on related nicotinamide derivatives.

Table 2: Hypothetical In Vitro Efficacy of this compound

| Assay | Cell Line | Parameter | Value (µM) |

| Antioxidant Activity | SH-SY5Y | DPPH Scavenging IC50 | Data Needed |

| ABTS Scavenging IC50 | Data Needed | ||

| Neuroprotection | PC12 | 6-OHDA-induced toxicity EC50 | Data Needed |

| Nrf2 Activation | HEK293 | ARE-Luciferase Reporter EC50 | Data Needed |

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rodents

| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |

| Intravenous | 10 | Data Needed | Data Needed | Data Needed | 100 |

| Oral | 50 | Data Needed | Data Needed | Data Needed | Data Needed |

Note: The data in Tables 2 and 3 are hypothetical and for illustrative purposes only. Experimental determination is required.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the hypothesized mechanism of action of this compound.

Western Blot Analysis for Nrf2 and HO-1 Expression

This protocol allows for the quantification of protein expression levels to assess the activation of the Nrf2/HO-1 pathway.[1]

-

Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y or PC12) and treat with various concentrations of this compound for a specified time. Include a positive control (e.g., sulforaphane) and a vehicle control.

-

Protein Extraction: Lyse the cells to extract total protein. For Nrf2 translocation, separate nuclear and cytoplasmic fractions.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.

References

- 1. benchchem.com [benchchem.com]

- 2. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson’s Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 3670-59-5 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 8. 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MPTP and 6-hydroxydopamine-induced neurodegeneration as models for Parkinson's disease: neuroprotective strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distinct Regulations of HO-1 Gene Expression for Stress Response and Substrate Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

6-Hydroxynicotinamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxynicotinamide, also known as 6-oxo-1,6-dihydropyridine-3-carboxamide, is a derivative of nicotinamide (a form of vitamin B3). It is recognized as a metabolite of nicotinamide in biological systems. While research on its specific biological activities is ongoing, its structural relationship to nicotinamide and other bioactive pyridine derivatives has garnered interest within the scientific community, particularly in the fields of drug discovery and metabolic studies. This technical guide provides a detailed overview of the physical and chemical properties of this compound, plausible experimental protocols for its synthesis and analysis, and insights into its metabolic context.

Physical and Chemical Data

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 313.0-314.4 °C | N/A |

| Boiling Point | 466.3 ± 45.0 °C (Predicted) | N/A |

| Density | 1.354 ± 0.06 g/cm³ | N/A |

| pKa | 10.28 ± 0.10 (Predicted) | N/A |

Table 2: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 3670-59-5 | [1][2] |

| Molecular Formula | C₆H₆N₂O₂ | [1][2] |

| Molecular Weight | 138.12 g/mol | [1] |

| Canonical SMILES | C1=CC(=O)NC=C1C(=O)N | [3] |

| InChI | InChI=1S/C6H6N2O2/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9) | [2] |

| InChIKey | NGPNYDVHEUXWIA-UHFFFAOYSA-N | [3] |

| XLogP3 (Predicted) | -1.2 | [3] |

Experimental Protocols

Synthesis of this compound

Proposed Synthetic Workflow:

Methodology:

-

Pyridone Ring Formation: The synthesis would commence with the reaction of a suitable starting material like dimethyl acetone-1,3-dicarboxylate with an amine to form a dihydropyridine ring structure, yielding a methyl 6-oxo-1,6-dihydropyridine-3-carboxylate derivative.[5]

-

Hydrolysis: The resulting ester would then be hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to the corresponding carboxylic acid, 6-oxo-1,6-dihydropyridine-3-carboxylic acid.

-

Amidation: The final step involves the amidation of the carboxylic acid. This can be achieved by first activating the carboxylic acid (e.g., with thionyl chloride or a coupling agent like EDCI) and then reacting it with ammonia to form the desired this compound.[5]

Purification at each step would likely involve standard techniques such as crystallization, extraction, and column chromatography.

Analytical Methods

Characterization of this compound would employ standard spectroscopic techniques.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted/Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring and the amide protons. The chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl and amide groups. |

| ¹³C NMR | Resonances for the carbonyl carbons (in the ring and the amide), and the sp² hybridized carbons of the pyridine ring. |

| FT-IR | Characteristic absorption bands for N-H stretching of the amide and the ring amine (around 3200-3400 cm⁻¹), C=O stretching of the amide and the pyridone (around 1650-1700 cm⁻¹), and C=C and C-N stretching vibrations of the aromatic ring.[6][7] |

| UV-Vis | Absorption maxima in the UV region are expected due to the conjugated π-system of the pyridone ring. For comparison, nicotinamide exhibits absorption maxima at approximately 210 nm and 260 nm.[8] The extended conjugation in this compound may lead to a bathochromic shift (to longer wavelengths). |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of this compound (138.0429 g/mol ) would be expected, along with characteristic fragmentation patterns.[3] |

Biological Activity and Signaling Pathways

The biological role of this compound is primarily understood in the context of nicotinamide metabolism. Nicotinamide is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in numerous cellular redox reactions.[9]

Metabolic Pathway of Nicotinamide

This compound is one of the metabolites formed during the catabolism of nicotinamide. This metabolic pathway is important for maintaining cellular NAD+ levels and for the clearance of excess nicotinamide.

References

- 1. This compound | 3670-59-5 [m.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. UV-Vis Spectrum of Nicotinamide | SIELC Technologies [sielc.com]

- 9. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Hydroxynicotinamide for Research Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 6-hydroxynicotinamide, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are intended for research and development purposes.

Introduction

This compound, also known as 6-oxo-1,6-dihydropyridine-3-carboxamide, is a heterocyclic compound of interest in pharmaceutical research. Its structure, featuring both a pyridinone ring and a carboxamide group, makes it a versatile scaffold for the synthesis of novel bioactive molecules. This document details a reliable synthetic route starting from commercially available precursors, enabling its production in a laboratory setting.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of the key intermediate, 6-hydroxynicotinic acid.

| Parameter | Method A: Chemical Synthesis | Method B: Enzymatic Synthesis |

| Starting Material | Methyl Coumalate | Sodium Nicotinate |

| Yield | 72-91%[1] | 93.7%[2] |

| Purity | Sufficiently pure for further work[1] | 98.6% (by HPLC)[2] |

| Key Reagents | Ammonium hydroxide, Sodium hydroxide | Achromobacter xylosoxydans DSM 2783 cells[2] |

| Reaction Time | Not specified | 7 hours[2] |

Experimental Protocols